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Introduction

(+)-Dodoneine is a naturally occurring dihydropyranone that was first isolated from the parasitic

plant Tapinanthus dodoneifolius.[1] This compound has garnered significant interest from the

scientific community due to its potential biological activities, including a potent relaxing effect on

pre-constricted rat aortic rings.[1] Its interesting biological profile and chiral structure have

made it a compelling target for total synthesis. This document outlines a detailed protocol for

the stereoselective total synthesis of (+)-Dodoneine, primarily based on the work of Allais and

Ducrot.[1]

Retrosynthetic Analysis
The synthetic strategy for (+)-Dodoneine hinges on a convergent approach. The retrosynthesis

commences by disconnecting the final lactone ring via an intramolecular transesterification.

This reveals a Z-configured α,β-unsaturated ester. The stereocenters at C5 and C7 are traced

back to two key stereoselective reactions: a highly diastereoselective allylstannation and a

catalytic enantioselective allylboration, respectively. The synthesis begins from the

commercially available 3-(4-hydroxyphenyl)propanoic acid.
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Caption: Retrosynthetic analysis of (+)-Dodoneine.

Experimental Protocols
Synthesis of 3-[4-(tert-
Butyldimethylsiloxy)phenyl]propionaldehyde (1)

Protection of the phenolic hydroxyl group: To a solution of commercially available methyl 3-

(4-hydroxyphenyl)propanoate (Ester A) (8.0 g, 44.4 mmol) in CH2Cl2 (150 mL) under an

argon atmosphere, add TBSCl (7.4 g, 48.9 mmol) followed by imidazole (4.5 g, 66.7 mmol).

[1] Stir the mixture at room temperature overnight.[1]

Purification of the silyl ether: After the reaction is complete, concentrate the mixture in vacuo.

Purify the residue by flash chromatography to yield the silyl ether.

Reduction to the aldehyde: Dissolve the purified silyl ether (5.13 g, 18.0 mmol) in anhydrous

toluene (100 mL) and cool to -78 °C.[1] Add 1 M DIBAL-H in toluene (18.0 mL, 18 mmol)

dropwise.[1] Stir the mixture until the reaction is complete.

Work-up and purification: Quench the reaction with a saturated solution of Rochelle's salt

(100 mL) and allow it to warm to room temperature.[1] Stir for 1 hour and filter through a pad

of Celite. Extract the filtrate with CH2Cl2 (2 x 250 mL).[1] Wash the combined organic

extracts with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the

crude product by flash chromatography (cyclohexane–EtOAc, 8:2) to provide aldehyde 1.[1]

Synthesis of Homoallylic Alcohol (2)
Preparation of the catalyst: In a flame-dried flask under argon, prepare the chiral catalyst for

the allylboration.

Allylboration reaction: To a stirred solution of the catalyst in toluene at -78 °C, add

allylboronic acid pinacol ester (1.91 mL, 9.98 mmol).[1] After stirring for 30 minutes, add

aldehyde 1 (2.4 g, 9.08 mmol).[1] Stir the mixture at -78 °C for 12 hours.[1]

Quenching and work-up: Quench the reaction with 1.5 M DIBAL-H in toluene (10.0 mL).[1]

Extract the resulting mixture with Et2O (3 x 50 mL).[1] Wash the combined organic extracts

with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.[1]
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Purification: Purify the oily residue by flash chromatography (cyclohexane–EtOAc, 95:5) to

afford homoallylic alcohol 2 in quantitative yield.[1] The enantiomeric excess can be

determined by conversion to the Mosher's ester.[1]

Synthesis of syn-Diol (3)
Allylstannation: To a solution of homoallylic alcohol 2 in CH2Cl2 at -78 °C, add

allyltributylstannane and SnCl4. Stir the reaction at -78 °C.

Work-up and purification: Upon completion, quench the reaction and purify the crude product

to yield the desired homoallylic alcohol which is the precursor to the diol.

Oxidative cleavage: To a solution of the precursor (200 mg, 0.65 mmol) in dioxane–H2O (3:1,

7.2 mL), add OsO4 (0.013 mmol), 2,6-lutidine (0.15 mL, 1.29 mmol), and NaIO4 (554.6 mg,

2.59 mmol) at room temperature.[1]

Work-up: Quench the reaction with H2O (10 mL) and extract with CH2Cl2 (3 x 20 mL).[1] Dry

the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield

the crude β-hydroxyaldehyde.[1]

Reduction to diol: The crude β-hydroxyaldehyde is then reduced to the syn-diol 3. The

diastereomeric ratio is determined to be greater than 97:3 in favor of the syn-isomer.[2]

Synthesis of (+)-Dodoneine (7)
Ketalization of diol (3): Dissolve the crude diol 3 (0.5 mmol) in CH2Cl2 (1 mL) at room

temperature. Add 2,2-dimethoxypropane (0.6 mL, 5 mmol) and PPTS (6.6 mg, 0.05 mmol).

[1] After the reaction is complete, add a saturated aqueous NaHCO3 solution (1 mL).[1]

Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 6 mL) to yield

ketal 4.[1]

Oxidative cleavage of ketal (4): Subject the double bond of ketal 4 to oxidative cleavage with

OsO4 and NaIO4 as described previously to furnish aldehyde 5.[1]

Still-Gennari Olefination: The crude aldehyde 5 undergoes a Horner–Wadsworth–Emmons

olefination using Still–Gennari fluorinated phosphonoacetate C with KHMDS and 18-crown-6
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in THF at -78 °C for 3 hours to give the Z-configured α,β-unsaturated ester 6.[1] This reaction

proceeds with a Z/E ratio of 90:10.[1]

Deprotection and Lactonization: Acid-catalyzed deprotection of the silyl ether and ketal

functionalities in 6 followed by intramolecular transesterification yields (+)-Dodoneine (7).[1]

Quantitative Data Summary
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Caption: Total synthesis workflow for (+)-Dodoneine.
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Caption: Enantioselective allylboration step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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